Cas no 47102-67-0 (Silicate(1-), difluorotriphenyl-, (TB-5-11)-)
Silicate(1-), difluorotriphenyl-, (TB-5-11)- Chemical and Physical Properties
Names and Identifiers
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- Silicate(1-), difluorotriphenyl-, (TB-5-11)-
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- Inchi: 1S/C18H15F2Si/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q-1
- InChI Key: RGGRJHGGCWQIGN-UHFFFAOYSA-N
- SMILES: [Si+4]([C-]1=CC=CC=C1)([C-]1=CC=CC=C1)([C-]1=CC=CC=C1)([F-])[F-]
Silicate(1-), difluorotriphenyl-, (TB-5-11)- Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Silicate(1-), difluorotriphenyl-, (TB-5-11)-
Introduction to Silicate(1-), Difluorotriphenyl-, (TB-5-11) and Its Applications in Modern Chemical Research
Silicate(1-), difluorotriphenyl-, (TB-5-11) is a sophisticated organosilicon compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 47102-67-0, represents a unique class of organosilicates characterized by its difluorotriphenyl functional group. The structure and properties of this molecule make it a valuable tool in various scientific applications, particularly in the development of advanced materials and pharmaceutical agents.
The chemical structure of Silicate(1-), difluorotriphenyl-, (TB-5-11) consists of a silicate core substituted with difluorotriphenyl groups. This configuration imparts exceptional stability and reactivity, making it suitable for a wide range of chemical transformations. The presence of fluorine atoms enhances the compound's electronic properties, which is particularly beneficial in applications involving electron-deficient systems. Researchers have leveraged these characteristics to explore novel synthetic pathways and functional materials.
In recent years, the study of organosilicates has seen remarkable advancements, largely driven by their potential in pharmaceutical applications. The unique electronic and steric properties of compounds like Silicate(1-), difluorotriphenyl-, (TB-5-11) have opened new avenues for drug discovery and material science. For instance, studies have shown that such organosilicates can serve as effective catalysts in organic synthesis, facilitating reactions that are otherwise challenging to achieve under conventional conditions.
One of the most intriguing aspects of this compound is its role in medicinal chemistry. Researchers have been investigating its potential as a precursor for designing novel therapeutic agents. The difluorotriphenyl group can be modified to introduce specific pharmacophores, which are essential for targeting biological pathways effectively. Preliminary studies suggest that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious disorders. The ability to fine-tune the molecular structure allows for the development of highly specific and potent drugs.
The synthesis of Silicate(1-), difluorotriphenyl-, (TB-5-11) presents both challenges and opportunities. The synthesis involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to optimize the synthetic route. These methods not only improve efficiency but also enhance scalability, making it feasible for industrial applications.
The application of computational chemistry has further accelerated the development of this compound. Molecular modeling techniques allow researchers to predict the behavior of Silicate(1-), difluorotriphenyl-, (TB-5-11) in various environments, providing insights into its reactivity and interaction with biological targets. This computational approach complements experimental work, enabling a more holistic understanding of the compound's properties.
In conclusion, Silicate(1-), difluorotriphenyl-, (TB-5-11) represents a significant advancement in the field of organosilicates with potential applications ranging from catalysis to pharmaceuticals. Its unique structure and properties make it a versatile tool for researchers exploring cutting-edge chemical solutions. As our understanding of this compound continues to grow, we can anticipate even more innovative applications emerging from its study.
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